molecular formula C23H31BrN2O2 B13783673 Quinine, n-propyl bromide CAS No. 63717-12-4

Quinine, n-propyl bromide

Cat. No.: B13783673
CAS No.: 63717-12-4
M. Wt: 447.4 g/mol
InChI Key: DSXBQRQLQMPKOA-XJXJHPFJSA-M
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Description

Quinine, n-propyl bromide: is an organobromine compound with the chemical formula CH₃CH₂CH₂Br. It is a colorless liquid that is used as a solvent and has a characteristic hydrocarbon odor. This compound has gained industrial importance due to its applications in various fields, including agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: n-propyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Conditions often involve strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products:

    Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination: The major product is propene (CH₃CH=CH₂).

Comparison with Similar Compounds

  • Bromoethane (C₂H₅Br)
  • 2-Bromopropane (CH₃CHBrCH₃)
  • tert-Butyl bromide (C₄H₉Br)
  • 1-Bromobutane (C₄H₉Br)
  • 2-Bromobutane (C₄H₉Br)

Comparison:

Properties

CAS No.

63717-12-4

Molecular Formula

C23H31BrN2O2

Molecular Weight

447.4 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1

InChI Key

DSXBQRQLQMPKOA-XJXJHPFJSA-M

Isomeric SMILES

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Canonical SMILES

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Origin of Product

United States

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